molecular formula C6H2Cl5N B041903 Pentachloroaniline CAS No. 527-20-8

Pentachloroaniline

Cat. No.: B041903
CAS No.: 527-20-8
M. Wt: 265.3 g/mol
InChI Key: KHCZSJXTDDHLGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Calcipotriene is synthesized through a multi-step process starting from readily available precursors. The synthesis involves the formation of a secosteroid backbone, which is characteristic of vitamin D derivatives . The key steps include:

    Formation of the secosteroid backbone: This involves the cleavage of the B-ring of the steroid nucleus.

    Hydroxylation: Introduction of hydroxyl groups at specific positions to mimic the structure of calcitriol.

    Side chain modification: Addition of a side chain to enhance the biological activity of the compound.

Industrial Production Methods

In industrial settings, calcipotriene is produced using solid lipid nanoparticles (SLNs) to enhance its stability and efficacy . The preparation involves:

Chemical Reactions Analysis

Types of Reactions

Calcipotriene undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form hydroxyl groups.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidizing agents: Used for hydroxylation reactions.

    Reducing agents: Employed in reduction reactions to modify the structure.

    Catalysts: Often used to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives and modified secosteroid structures, which enhance the biological activity of calcipotriene .

Scientific Research Applications

Environmental Monitoring

Detection and Analysis
PCA is primarily recognized as a metabolite of the fungicide pentachloronitrobenzene (PCNB). Its presence in environmental samples is often monitored due to its potential toxicity and persistence. Analytical methods such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography-mass spectrometry (HPLC-MS) are commonly employed for sensitive detection of PCA in soil, water, and air samples .

Case Study: Environmental Persistence
A study conducted on the degradation of PCNB in aquatic environments revealed that PCA was one of the significant metabolites formed. The research highlighted PCA's stability in various environmental matrices, indicating its potential as a long-term contaminant .

Toxicological Research

Biological Activity
PCA has been classified as a potential carcinogen, with studies indicating that it may exhibit mutagenic properties. Regulatory agencies have categorized PCA under groups 1A or 1B for carcinogenicity .

Case Study: Animal Studies
In a series of toxicological studies, PCA was administered to various animal models to assess its effects. For instance, mice exposed to PCA showed increased fetal mortality at certain dosage levels during gestation, while lower doses did not exhibit significant teratogenic effects . This research underscores the need for further investigation into PCA's long-term health impacts.

Industrial Applications

Synthesis and Chemical Reactions
PCA is utilized in synthesizing other chemical compounds due to its unique chlorinated structure. It serves as an intermediate in producing various industrial chemicals and materials .

Comparative Analysis of Chlorinated Anilines
The following table summarizes the structural features and applications of pentachloroaniline compared to other chlorinated anilines:

Compound NameFormulaChlorine AtomsUnique Features
This compoundC6HCl5N5High stability; potential carcinogen
TetrachloroanilineC6H3Cl4N4Less chlorinated; potentially less toxic
TrichloroanilineC6H4Cl3N3More reactive; used in different synthesis routes
DichloroanilineC6H5Cl2N2Commonly found in industrial applications
MonochloroanilineC6H6ClN1Least toxic; widely used as a starting material

Mechanism of Action

Calcipotriene exerts its effects by binding to the vitamin D receptor (VDR), which is part of the steroid/thyroid receptor superfamily . This binding modulates gene expression related to cell differentiation and proliferation. The key molecular targets include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Calcipotriene

Calcipotriene is unique in its ability to selectively modulate the vitamin D receptor with minimal effects on calcium metabolism . This makes it a safer option for long-term use in treating psoriasis compared to other vitamin D analogs.

Biological Activity

Pentachloroaniline (PCA) is a chlorinated aromatic amine, a derivative of pentachloronitrobenzene (PCNB), which has been widely used as a fungicide. Its structure, characterized by five chlorine atoms attached to an aniline ring, contributes to its complex biological activity and environmental persistence. PCA is recognized for its toxicity and potential to disrupt biological systems, making it a significant subject of ecotoxicological studies.

Toxicological Profile

PCA exhibits various toxicological effects across different biological systems, primarily due to its ability to interfere with cellular processes and induce oxidative stress. Research indicates that PCA can disrupt mitochondrial function, leading to impaired energy metabolism and increased production of reactive oxygen species (ROS) .

Key Toxic Effects:

  • Cellular Respiration Inhibition: PCA has been shown to inhibit mitochondrial respiration in various cell types, which can lead to cell death .
  • Genotoxicity: Studies have demonstrated that PCA can induce DNA damage in several organisms, including fish and mammalian cell lines .
  • Endocrine Disruption: There is evidence suggesting that PCA may act as an endocrine disruptor, affecting hormonal balance and reproductive health in exposed organisms .

Environmental Impact

PCA is primarily released into the environment through agricultural runoff and industrial discharges. Its persistence in soil and water bodies raises concerns about bioaccumulation in aquatic organisms and potential entry into the food chain. Studies have indicated that PCA can be transformed by microbial processes in anaerobic conditions, leading to varying degrees of toxicity depending on the transformation products formed .

Case Studies

  • Aquatic Toxicity: A study assessed the effects of PCA on aquatic organisms, revealing significant mortality rates in fish exposed to concentrations as low as 1 µg/L over 96 hours. The study highlighted the sensitivity of various species, with some showing acute responses at lower concentrations than others .
  • Biodegradation Studies: Research focused on the biodegradation of PCA by indigenous microbial communities demonstrated that certain bacteria could effectively degrade PCA under anaerobic conditions. This finding suggests potential bioremediation strategies for contaminated sites .

Table: Summary of Biological Effects of this compound

Biological EffectOrganism/ModelConcentration RangeObserved Effect
Mitochondrial InhibitionMammalian Cell Lines0.5 - 5 µg/mLReduced ATP production
GenotoxicityFish (e.g., Danio rerio)1 - 10 µg/LDNA strand breaks
Endocrine DisruptionRodent Models0.1 - 1 mg/kgAltered hormone levels
Aquatic ToxicityVarious Fish Species1 - 10 µg/LIncreased mortality
BiodegradationMicrobial CommunitiesVariableUp to 90% degradation in optimal conditions

PCA's biological activity can be attributed to several mechanisms:

  • Oxidative Stress Induction: PCA generates ROS, leading to lipid peroxidation and protein damage.
  • Alteration of Gene Expression: Exposure to PCA affects the expression of genes involved in detoxification processes and stress responses.
  • Disruption of Cell Signaling Pathways: PCA interferes with signal transduction pathways crucial for cell survival and proliferation.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for detecting pentachloroaniline in environmental samples?

Methodological Answer:

  • Gas Chromatography-Mass Spectrometry (GC-MS) is widely used due to its sensitivity for halogenated compounds. A DB-5MS capillary column (30 m × 0.25 mm) is recommended, with electron capture detection (ECD) for enhanced specificity .
  • High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column and UV detection (λ = 254 nm) is suitable for aqueous samples.
  • Sample Preparation: Solid-phase extraction (SPE) using Florisil or C18 cartridges improves recovery rates. Matrix-matched calibration standards (e.g., 1–100 µg/L) should be prepared using certified reference materials (CAS 59080-39-6) .
  • Quality Control: Include blank spikes and duplicate analyses to validate precision (±10% RSD) .
Reference StandardCAS NumberMatrixSupplier
This compound59080-39-6MethanolChem Service Inc.
This compound Solution446254-81-5Methylene chlorideEnvironmental Standards

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing or synthesizing to avoid inhalation .
  • Storage: Store in amber glass vials at 4°C, labeled with GHS hazard symbols (suspect carcinogen) .
  • Spill Management: Absorb spills with vermiculite, dispose as hazardous waste (EPA D-code D003) .
  • First Aid: For skin contact, wash with soap and water for 15 minutes; seek medical attention if irritation persists .

Q. How is this compound synthesized, and what purity validation steps are required?

Methodological Answer:

  • Synthesis: React aniline with excess chlorine gas (Cl₂) in acetic acid at 50–60°C for 6 hours. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 9:1) .
  • Purification: Recrystallize from ethanol to remove chlorinated byproducts (e.g., tetrachloroaniline).
  • Characterization: Confirm purity via melting point (mp 122–124°C), ¹H NMR (absence of aromatic protons), and FT-IR (C-Cl stretch at 750 cm⁻¹) .
  • Purity Criteria: ≥98% by GC-MS; residual solvents (e.g., acetic acid) must be <0.1% (ICH guidelines) .

Advanced Research Questions

Q. How does molecular rotation in solid-state this compound influence its dielectric properties?

Methodological Answer:

  • Experimental Setup: Use pressed discs of this compound powder. Measure dielectric absorption via impedance spectroscopy (20 Hz–10 MHz) at 230–294 K .
  • Key Findings: Dielectric constant increases with temperature due to molecular rotation. No rotation observed in N-methylthis compound due to steric hindrance from the methyl group .
  • Data Interpretation: Correlate dipole moment (calculated via DFT) with dielectric loss peaks to distinguish rotational dynamics from dimerization effects .

Q. What experimental designs resolve contradictions in toxicological data between observational and controlled studies?

Methodological Answer:

  • Meta-Analysis: Pool data from cohort studies (human exposure) and rodent oral exposure studies (Table C-1, ). Adjust for confounders (e.g., co-exposure to pentachlorophenol) using multivariate regression .
  • Sensitivity Analysis: Compare effect sizes across study types. For example, respiratory effects in humans (OR = 1.8, 95% CI: 1.2–2.7) vs. rodents (LD₅₀ = 320 mg/kg) may reflect dose-response variability .
  • Mechanistic Studies: Use in vitro hepatocyte models to isolate metabolic pathways (e.g., cytochrome P450-mediated detoxification) from environmental interactions .

Q. How can factorial design optimize the degradation of this compound in soil remediation studies?

Methodological Answer:

  • Factors Tested: Vary soil pH (4–8), microbial inoculum (e.g., Pseudomonas spp.), and temperature (20–40°C) in a 2³ factorial design .
  • Response Variables: Measure degradation efficiency (HPLC) and intermediate metabolites (e.g., trichloroaniline via GC-MS).
  • Statistical Analysis: Use ANOVA to identify significant interactions (e.g., pH × temperature, p < 0.05). Central composite designs can model non-linear relationships .

Q. What methodologies elucidate the environmental persistence of this compound in aquatic systems?

Methodological Answer:

  • Half-Life Determination: Conduct photolysis experiments under UV light (λ = 254 nm) in aqueous solutions. Monitor degradation via HPLC every 24 hours.
  • Sediment Interaction: Use batch sorption studies with kaolinite and humic acid. Fit data to Freundlich isotherms (log Kf = 2.3) .
  • Biotic Degradation: Incubate with wetland sediment microbes; quantify dechlorination products (e.g., tri- and dichloroaniline) via isotopic labeling (¹³C) .

Q. Data Contradiction Analysis Framework

For conflicting results (e.g., carcinogenicity in humans vs. rodents):

Source Evaluation: Assess study design (e.g., prospective cohort vs. case-control) and exposure routes (oral vs. dermal) .

Dose-Response Alignment: Normalize data to body surface area or metabolic rate.

Confounder Control: Statistically adjust for co-exposures using propensity scoring .

Properties

IUPAC Name

2,3,4,5,6-pentachloroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl5N/c7-1-2(8)4(10)6(12)5(11)3(1)9/h12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHCZSJXTDDHLGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4037584
Record name Pentachloroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4037584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [HSDB] Crystalline solid; [MSDSonline]
Record name Pentachloroaniline
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/6558
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

SOL IN ALCOHOL, ETHER, PETROLEUM ETHER
Record name PENTACHLOROANILINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2693
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.0000035 [mmHg]
Record name Pentachloroaniline
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/6558
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Color/Form

NEEDLES FROM ALCOHOL

CAS No.

527-20-8
Record name Pentachloroaniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=527-20-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentachloroaniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000527208
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PENTACHLOROANILINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49579
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pentachloroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4037584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pentachloroaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.647
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PENTACHLOROANILINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UW5QVL647I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PENTACHLOROANILINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2693
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

235 °C
Record name PENTACHLOROANILINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2693
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.